Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
Description
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- (IUPAC name: 3-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenol) is a phenolic compound characterized by a phenol core substituted with a trans-4-methoxyphenyl ethenyl group at the 2-position. Its structure (Figure 1) features a conjugated stilbene-like system, which contributes to its ability to interact with biological targets and scavenge reactive oxygen species (ROS) .
Properties
CAS No. |
51924-83-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3 |
InChI Key |
UKDLGNUAFAIABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Sodium hydroxide or p-toluenesulfonic acid (PTSA) in toluene facilitates dehydration, with azeotropic water removal using a Dean-Stark apparatus.
-
Temperature : Reflux conditions (110–120°C) ensure complete conversion, typically requiring 10–12 hours.
-
Yield : Reported yields range from 70–85%, with the E-isomer predominating due to thermodynamic stability.
Table 1: Aldol Condensation Parameters
| Component | Role | Quantity (mmol) | Conditions |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Electrophile | 100 | Reflux in toluene |
| 2-Hydroxyacetophenone | Nucleophile | 100 | PTSA catalyst (5 mol%) |
| Toluene | Solvent | 600 mL | Dean-Stark trap |
The stereochemical outcome is influenced by the reaction’s reversibility, favoring the trans (E) configuration. Post-synthesis purification often involves sodium carbonate washes to remove acidic byproducts, followed by recrystallization from ethyl acetate.
Wittig Reaction: Olefination via Phosphorus Ylides
The Wittig reaction offers precise control over double-bond geometry, making it suitable for synthesizing E-stilbenes. This method employs a phosphonium ylide generated from 4-methoxybenzyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium).
Key Steps and Mechanistic Insights
-
Ylide Preparation :
-
4-Methoxybenzyl bromide reacts with triphenylphosphine to form the phosphonium salt.
-
Deprotonation with n-BuLi generates the ylide, a strong nucleophile.
-
-
Coupling with 2-Hydroxybenzaldehyde :
-
The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate.
-
Elimination of triphenylphosphine oxide produces the E-alkene.
-
Table 2: Wittig Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | n-BuLi | 90% E-selectivity |
| Solvent | Tetrahydrofuran (THF) | Enhanced ylide stability |
| Temperature | 0°C to room temperature | Minimizes side reactions |
This method achieves >90% E-selectivity and yields of 75–80%, though it requires anhydrous conditions and careful handling of air-sensitive reagents.
Catalytic Hydrogenation: Reductive Approaches
Catalytic hydrogenation is pivotal in multi-step syntheses, particularly for reducing intermediates like α-methoxy-4-hydroxyacetophenone to target alcohols before elimination. A patented process outlines:
Stepwise Hydrogenation and Elimination
-
Bromination and Methoxide Exchange :
-
Reduction to Carbinol :
-
Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to (4-hydroxyphenyl)-2-methoxyethanol.
-
-
Dehydration to Ethenyl Group :
-
Acid-catalyzed elimination (e.g., H₂SO₄) forms the ethenyl linkage, yielding the final product.
-
Table 3: Hydrogenation Conditions
| Step | Catalyst | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Bromination | CuBr₂ | Ambient | 85 |
| Methoxide exchange | NaOMe | Reflux | 78 |
| Hydrogenation | 10% Pd/C | 50 | 90 |
| Elimination | H₂SO₄ | 80°C | 82 |
This route achieves an overall yield of 55–60%, with high stereoselectivity due to the rigidity of intermediate structures.
Heck Coupling: Palladium-Catalyzed Cross-Coupling
The Heck reaction couples aryl halides with alkenes, offering a route to E-stilbenes. For Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, this involves:
-
Aryl Halide : 2-Bromophenol (protected as its methyl ether).
-
Alkene : 4-Methoxystyrene.
Reaction Scheme :
Optimized Conditions :
-
Catalyst System : Pd(OAc)₂ with tri-o-tolylphosphine.
-
Base : Triethylamine in DMF at 100°C.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | E-Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 80 | High | Moderate | Industrial |
| Wittig Reaction | 75 | Very High | High | Laboratory |
| Catalytic Hydrogenation | 60 | Moderate | High | Industrial |
| Heck Coupling | 70 | Very High | Moderate | Both |
Aldol condensation and catalytic hydrogenation are preferred for industrial-scale production due to lower costs and reagent availability . Conversely, the Wittig and Heck methods excel in stereochemical control but require specialized reagents.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Chromone Derivatives
Chromones with ethenyl-linked methoxyphenyl groups exhibit structural similarities. For example:
- Compound 34: 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one (a chromone derivative) shares the 4-methoxyphenyl ethenyl motif but replaces the phenol with a benzopyranone core. This structural variation enhances tumor specificity (TSM = 84.1) compared to Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- .
- Compound 22 : 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (TSM = 301.1) demonstrates that additional methoxy groups and aromatic substituents can significantly boost tumor selectivity .
Resveratrol Derivatives
Methylated resveratrol analogs highlight the role of methoxy positioning:
- Compound 2 : 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (fully methylated resveratrol) shows enhanced singlet oxygen quenching (kT = 1.4 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>) due to increased lipophilicity from methylation .
- Pterostilbene: 4-((E)-2-(3,5-Dimethoxyphenyl)ethenyl)phenol (methylation at the resorcinol ring) exhibits higher ROS scavenging than Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, indicating that methoxy placement modulates antioxidant efficacy .
Stilbene Derivatives
- 4-Methoxystilbene (CAS 1142-15-0): A simpler analog lacking the phenolic hydroxyl group, used in studies of estrogen receptor modulation. Its reduced polarity decreases bioavailability compared to Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- .
- 4,4'-Dimethoxystilbene (CAS 4705-34-4): Symmetric methoxy substitution enhances photostability but reduces anticancer activity compared to asymmetric derivatives .
Table 1: Tumor Specificity and Cytotoxicity
Key Findings:
- Chromone derivatives (e.g., Compound 34) generally show higher tumor specificity than Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, likely due to their heterocyclic cores enhancing target affinity .
- Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- exhibits lower keratinocyte toxicity (IC50 > 50 μM) compared to DXR (IC50 = 0.5 μM), suggesting a safer profile for topical applications .
Physicochemical Properties
Table 2: Solubility and Stability
Key Findings:
- The dichloro derivative () has higher LogP and stability, making it suitable for lipid-rich environments, whereas Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s lower LogP favors aqueous solubility .
- Methylation (e.g., pterostilbene) improves metabolic stability but reduces water solubility compared to the parent phenol .
Mechanistic Insights
- Antioxidant Activity: Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s hydroxyl group directly quenches singlet oxygen (kT = 1.1 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>), while methylation at the para position (Compound 2 in ) increases kT by 27% due to enhanced electron donation .
- Anticancer Activity: The ethenyl linker enables π-π stacking with kinase domains (e.g., ABL1 inhibition in ), but Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s lack of heterocyclic moieties limits its kinase affinity compared to triazole derivatives () .
Biological Activity
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- (commonly referred to as "Phenol ethenyl") is an organic compound characterized by its phenolic structure and an ethenyl group linked to a para-methoxyphenyl substituent. Its unique molecular configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including pharmacology, biochemistry, and industrial applications.
Chemical Structure and Properties
The compound is defined by the following structural features:
- Phenolic Group : Contributes to hydrogen bonding capabilities.
- Ethenyl Linkage : Provides unique reactivity and interaction potential with biological targets.
- Methoxy Group : Enhances solubility and reactivity.
These features facilitate interactions with various biological molecules, potentially influencing enzyme activity and receptor binding.
The biological activity of Phenol ethenyl can be attributed to its ability to interact with multiple molecular targets:
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with enzymes and receptors.
- Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
These interactions may lead to modulation of enzyme activities, inhibition of certain pathways, or promotion of antioxidant effects.
Biological Activities
Research has highlighted several key biological activities associated with Phenol ethenyl:
-
Antimicrobial Properties :
- Exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Antioxidant Activity :
- Capable of scavenging free radicals and reactive oxygen species (ROS).
- Studies indicate that it can quench singlet oxygen, which is crucial for photoprotection applications.
-
Potential Therapeutic Effects :
- Investigated for its role in drug development, particularly as an anti-inflammatory or anticancer agent.
- Its structural similarity to other bioactive compounds allows for exploration in various therapeutic contexts.
Comparative Analysis
To better understand the uniqueness of Phenol ethenyl, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenol, 2-methoxy-4-(methoxymethyl) | Contains a methoxymethyl group instead of an ethenyl linkage. | Limited antimicrobial activity |
| Phenol, 2-methoxy-4-(1-propenyl) | Contains a propenyl group instead of an ethenyl linkage. | Moderate antioxidant properties |
| Resveratrol | A stilbene derivative known for antioxidant properties. | Antioxidant and anti-inflammatory |
Case Studies and Research Findings
Several studies have explored the biological activities of Phenol ethenyl:
-
Antimicrobial Study :
- A study conducted by Naik et al. (2019) demonstrated that Phenol ethenyl exhibited significant antibacterial activity against E. coli, showing potential as a natural preservative in food products.
-
Antioxidant Mechanism :
- Research published in the Journal of Agricultural and Food Chemistry indicated that Phenol ethenyl effectively reduced oxidative stress markers in vitro, suggesting its potential for use in dietary supplements aimed at reducing oxidative damage.
-
Therapeutic Applications :
- A molecular docking analysis revealed that Phenol ethenyl binds effectively to specific protein targets involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development (Kopoytkoba & Caxho, 2019).
Q & A
Q. What preliminary biological assays are suitable for evaluating its antitumor potential?
-
Methodology : Use tumor-specificity (TS) assays comparing cytotoxicity against cancer (e.g., OSCC) and non-cancerous cell lines (e.g., human dermal fibroblasts). TS is calculated as:
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy position) influence its tumor-specific cytotoxicity?
- Structure-Activity Relationship (SAR) :
- Experimental Design : Synthesize derivatives with methoxy groups at R3, R4, or R5 positions and compare TS values via MTT assays .
Q. What strategies resolve contradictions between high tumor-specificity and low cytotoxicity in vitro?
- Hypothesis : Low cytotoxicity may stem from poor cellular uptake or rapid metabolic degradation.
- Methodology :
Q. How can computational modeling predict pharmacokinetic (PK) properties like logP and bioavailability?
- Tools : Use QikProp (Schrödinger) or ADMET Predictor™ to calculate:
- Validation : Compare predictions with in vivo PK studies in rodent models .
Q. What experimental conditions optimize stability during long-term storage?
- Degradation Pathways : Photoisomerization (E→Z) and oxidation of the phenolic hydroxyl group.
- Stabilization Methods :
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
